molecular formula C6H12N2O3 B3050286 N-Carbamyl-D-valine CAS No. 24809-91-4

N-Carbamyl-D-valine

Cat. No.: B3050286
CAS No.: 24809-91-4
M. Wt: 160.17 g/mol
InChI Key: JDXMIYHOSFNZKO-SCSAIBSYSA-N
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Description

N-Carbamyl-D-Valine is an organic compound belonging to the class of N-carbamoyl-alpha amino acids. These compounds contain an alpha amino acid with a carbamoyl group attached to its terminal nitrogen atom. This compound is particularly significant in the field of organic chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics .

Scientific Research Applications

N-Carbamyl-D-Valine has a wide range of applications in scientific research:

Safety and Hazards

There is limited information available on the safety and hazards of N-Carbamyl-D-Valine .

Future Directions

The future directions of N-Carbamyl-D-Valine research could involve further investigation into its synthesis, mechanism of action, and potential applications. The microbial preparation of D-valine is a promising area of research due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamyl-D-Valine can be synthesized through several methods. One common approach involves the reaction of D-Valine with urea under controlled conditions. The reaction typically requires a catalyst, such as a metal salt, and is conducted at elevated temperatures to facilitate the formation of the carbamoyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as N-carbamoyl-D-amino acid hydrolase are employed to catalyze the hydrolysis of N-carbamoyl-D-amino acids, yielding this compound. This method is favored for its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions

N-Carbamyl-D-Valine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce D-Valine and urea.

    Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxo derivatives.

    Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically conducted in the presence of water and a suitable enzyme or acid catalyst.

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Involves nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Hydrolysis: Produces D-Valine and urea.

    Oxidation: Yields oxo derivatives of this compound.

    Substitution: Results in various substituted carbamoyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-Carbamyl-L-Valine: The enantiomer of N-Carbamyl-D-Valine, differing in the spatial arrangement of atoms.

    N-Carbamyl-D-Alanine: Another N-carbamoyl-alpha amino acid with a different side chain.

    N-Carbamyl-D-Phenylalanine: Contains a phenyl group instead of the isopropyl group found in this compound.

Uniqueness

This compound is unique due to its specific role in the synthesis of beta-lactam antibiotics. Its structure allows it to interact efficiently with enzymes involved in the biosynthesis of these antibiotics, making it a valuable intermediate in pharmaceutical production .

Properties

IUPAC Name

(2R)-2-(carbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXMIYHOSFNZKO-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332289
Record name N-CARBAMYL-D-VALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24809-91-4
Record name N-CARBAMYL-D-VALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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